2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione
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Overview
Description
2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione typically involves the cyclopropanation of an appropriate precursor. One possible route could involve the reaction of a suitable alkene with a sulfur-containing reagent under specific conditions to introduce the tert-butylsulfanyl group. The dimethylamino group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the cyclopropene ring or other functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione include other cyclopropene derivatives with different substituents, such as:
- 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
- 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione
- 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
64139-72-6 |
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Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-(dimethylamino)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C9H15NS2/c1-9(2,3)12-8-6(7(8)11)10(4)5/h1-5H3 |
InChI Key |
COQCOASJPZZHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C1=S)N(C)C |
Origin of Product |
United States |
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